molecular formula C13H13NO4S2 B5705465 methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate

methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate

Cat. No. B5705465
M. Wt: 311.4 g/mol
InChI Key: IHFGCVXQXFEBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate, also known as MEBT, is a chemical compound that belongs to the class of bithiophene derivatives. It has been widely researched for its potential applications in organic electronics, such as organic photovoltaic devices and organic field-effect transistors.

Mechanism of Action

The mechanism of action of methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate in organic electronics is related to its electronic properties. methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate has a high electron affinity and a low ionization potential, which makes it an effective electron-donor material. In organic photovoltaic devices, methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate can form a bulk heterojunction with an electron-acceptor material, such as fullerene derivatives, to facilitate the separation and transport of photogenerated charges. In organic field-effect transistors, methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate can form a charge transport channel between the source and drain electrodes, where it can facilitate the injection and transport of charge carriers.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate. However, it has been reported that methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate exhibits low toxicity and biocompatibility, which makes it a promising material for biomedical applications. methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate has been investigated for its potential applications in drug delivery, where it can act as a carrier for hydrophobic drugs.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate in lab experiments include its high purity, stability, and reproducibility. methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate can be synthesized in large quantities with high yields, which makes it a cost-effective material for research. However, the limitations of using methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate in lab experiments include its low solubility in common organic solvents, which can limit its application in certain experiments.

Future Directions

There are several future directions for the research on methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate. First, the optimization of the synthesis method can be further explored to achieve higher yields and purity of methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate. Second, the investigation of the biochemical and physiological effects of methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate can be extended to explore its potential applications in drug delivery and biomedical imaging. Third, the application of methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate in organic electronics can be further explored to improve the efficiency and stability of devices. Fourth, the development of new derivatives of methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate with improved properties can be pursued to expand its potential applications.

Synthesis Methods

Methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate can be synthesized through a multistep process that involves the reaction of 2,3'-bithiophene-4-carboxylic acid with ethyl chloroformate and diethylamine. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate.

Scientific Research Applications

Methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate has been extensively studied for its potential applications in organic electronics. It has been used as an electron-donor material in organic photovoltaic devices, where it can enhance the efficiency and stability of the devices. methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate has also been used as a semiconducting material in organic field-effect transistors, where it exhibits high charge mobility and stability. In addition, methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate has been investigated for its potential applications in organic light-emitting diodes and organic sensors.

properties

IUPAC Name

methyl 2-(ethoxycarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-3-18-13(16)14-11-10(12(15)17-2)8(7-20-11)9-5-4-6-19-9/h4-7H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFGCVXQXFEBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate

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